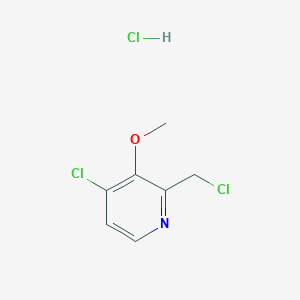

4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-(chloromethyl)-3-methoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO.ClH/c1-11-7-5(9)2-3-10-6(7)4-8;/h2-3H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYOLOVNOGZWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1CCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657408 | |

| Record name | 4-Chloro-2-(chloromethyl)-3-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503058-51-3 | |

| Record name | 4-Chloro-2-(chloromethyl)-3-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloromethyl-3-methoxy-4-chloropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride: A Comprehensive Technical Guide for Drug Discovery and Development Professionals

<_-3a_bd>

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for rigorous, independently validated experimental work and safety assessments.

Executive Summary

4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride (CAS 503058-51-3) is a critical pyridine-based intermediate with significant applications in the pharmaceutical industry. Its tailored molecular architecture, featuring two distinct chlorine substituents and a methoxy group, renders it a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its chemical properties, synthesis, applications, particularly in the development of proton pump inhibitors (PPIs), and essential safety and handling protocols. The content is structured to deliver both foundational knowledge and actionable insights for professionals engaged in medicinal chemistry and process development.

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in synthetic chemistry.

| Property | Value |

| CAS Number | 503058-51-3[1][2][3] |

| Molecular Formula | C7H8Cl3NO[1][2][3][4] |

| Molecular Weight | 228.50 g/mol [1][2][4] |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 128-131 °C (literature value for a similar compound)[5] |

| Solubility | Information not widely available, but likely soluble in polar solvents like water and alcohols. |

| Purity | Typically ≥98% for pharmaceutical applications |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. While specific proprietary methods may vary, a general and logical synthetic approach is outlined below.

Conceptual Synthetic Workflow:

Caption: A logical workflow for the synthesis of this compound.

Protocol Insights and Causality:

-

Step 1: Synthesis of the Pyridine Core. A common starting material for related structures is maltol, which can be converted to 3-methoxy-2-methyl-4-pyranone.[6] This intermediate then undergoes chlorination, often with a reagent like phosphorus oxychloride (POCl3), to form the 4-chloro-3-methoxy-2-methylpyridine core.[6] The use of a significant excess of the chlorinating agent is often necessary to drive the reaction to completion.

-

Step 2: Side-Chain Chlorination. The methyl group at the 2-position is then chlorinated. This is a critical step that introduces the reactive chloromethyl group. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) are commonly used for this transformation, which typically proceeds via a free-radical mechanism.[7] Careful control of stoichiometry and reaction conditions is crucial to prevent over-chlorination.

-

Step 3: Hydrochloride Salt Formation. The final step is the formation of the hydrochloride salt. This is achieved by treating the free base with hydrogen chloride, often in a suitable solvent like isopropanol or ether. The salt form generally offers improved stability, crystallinity, and handling properties compared to the free base.

Applications in Pharmaceutical Development

The primary application of this compound is as a key building block in the synthesis of proton pump inhibitors (PPIs). These drugs are widely used to treat acid-related gastrointestinal disorders.

Exemplary Application in PPI Synthesis (Conceptual):

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. biosynth.com [biosynth.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride | C7H8Cl3NO | CID 44119804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-氯甲基-4-甲氧基-3,5-二甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Chloro-2-chloromethyl-3-methoxypyridine Hydrochloride: Properties, Analysis, and Application

Introduction: The Pivotal Role in Proton Pump Inhibitor Synthesis

4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride (CAS No: 503058-51-3) is a critical pyridine-based intermediate in the pharmaceutical industry. Its significance lies primarily in its role as a key building block for the synthesis of several proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid production. PPIs, such as pantoprazole and rabeprazole, are widely prescribed for treating acid-related conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The precise structure and reactivity of this intermediate are paramount for the efficient and high-purity production of the final active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the essential physicochemical properties, analytical methodologies, and handling considerations for this compound, tailored for researchers, chemists, and process development scientists in the pharmaceutical field.

Chemical Identity and Structure

The structural integrity of this intermediate is the foundation of its chemical reactivity. The molecule features a pyridine ring substituted with a chloro group at the 4-position, a reactive chloromethyl group at the 2-position, and a methoxy group at the 3-position. The hydrochloride salt form enhances its stability and handling characteristics as a solid.

Caption: Figure 1: Chemical Structure.

Molecular Formula: C₇H₈Cl₃NO[1][2] Molecular Weight: 228.5 g/mol [1][2] IUPAC Name: 4-chloro-2-(chloromethyl)-3-methoxypyridine;hydrochloride[1] SMILES: COC1=C(C=CN=C1CCl)Cl.Cl[1] CAS Number: 503058-51-3[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for process development, formulation, and quality control. While specific experimental data for this exact compound is not widely published, the table below summarizes known information and data from closely related structural analogs.

| Property | Value | Source / Comment |

| Appearance | White to off-white solid | General observation for similar pyridine hydrochloride salts. |

| Melting Point | Data not available. A structural analog, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl, melts at 128-131 °C.[3][4] | This value should be used with caution as the substitution pattern differs. Experimental determination is recommended. |

| Solubility | Soluble in water. Sparingly soluble in methanol, slightly soluble in chloroform.[5] | Data is for a related compound. The hydrochloride salt form generally imparts aqueous solubility. |

| pKa | Data not available. | The pyridine nitrogen is basic and will be protonated at low pH. The exact pKa would require experimental determination. |

| Storage Conditions | 2-8°C, under an inert atmosphere. | Recommended for maintaining long-term stability and preventing degradation. |

Analytical Methodologies: Ensuring Purity and Quality

The purity of this intermediate directly impacts the quality and impurity profile of the final API. High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (LC/MS), is the method of choice for assessing purity and identifying potential process-related impurities or degradation products.

Rationale for Method Selection

The choice of a Reverse-Phase HPLC (RP-HPLC) method is based on the moderate polarity of the molecule. A C18 stationary phase provides a suitable hydrophobic surface for retaining the analyte, while a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile) allows for controlled elution. Mass spectrometry provides unparalleled sensitivity and selectivity, which is crucial for detecting and quantifying trace-level impurities, especially those that may be genotoxic.[6]

Example Workflow for Purity Analysis by LC/MS

The following diagram and protocol outline a typical workflow for the quality control analysis of this compound.

Caption: Figure 2: Workflow for LC/MS Purity Analysis.

Detailed Step-by-Step Protocol (Adapted from a similar compound)

This protocol is adapted from a validated method for a closely related genotoxic impurity in pantoprazole and serves as an excellent starting point for method development.[6]

-

Preparation of Mobile Phase:

-

Aqueous Buffer (A): Prepare a 10 mM solution of ammonium acetate in high-purity water.

-

Organic Modifier (B): Use HPLC-grade acetonitrile.

-

Working Mobile Phase: For an isocratic elution, pre-mix the buffer and acetonitrile. A common starting point is a ratio like 80:20 (A:B).[6] The exact ratio should be optimized to achieve good peak shape and resolution.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound standard or sample.

-

Dissolve in and dilute to 10.0 mL with the mobile phase to create a 1 mg/mL stock solution.

-

Further dilute as necessary for analysis.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted impurity analysis, or full scan for initial assessment.

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: ~150 °C.

-

Desolvation Temperature: ~350 °C.

-

Note: These parameters must be optimized for the specific instrument and analyte.

-

-

Validation Parameters:

-

As per ICH guidelines, the method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[6]

-

Stability, Reactivity, and Handling

Chemical Stability

Under recommended storage conditions (2-8°C, protected from moisture and light), this compound is a stable solid. However, its reactivity makes it susceptible to degradation under adverse conditions.

-

Hydrolytic Stability: The chloromethyl group is the primary site of reactivity and is susceptible to hydrolysis, particularly under neutral to basic conditions, which would yield the corresponding hydroxymethyl derivative. The hydrochloride form provides some protection against this by maintaining an acidic environment.

-

Thermal Stability: Avoid exposure to excess heat, as this can accelerate degradation.[7] Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[7]

Reactivity and Synthetic Application

The synthetic utility of this intermediate is derived from the electrophilic nature of the chloromethyl group at the 2-position of the pyridine ring. This group is an excellent leaving group, making it highly susceptible to nucleophilic substitution.

In the synthesis of rabeprazole, for instance, the chloromethyl group reacts with the thiol group of 2-mercaptobenzimidazole in the presence of a base (like sodium hydroxide) to form a thioether linkage, which is the core structure of the final drug molecule.[8] The choice of solvent and base is critical to control the reaction rate and minimize side products.

Safe Handling and Personal Protective Equipment (PPE)

Based on GHS classifications for this and similar compounds, this compound should be handled with care.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Recommended PPE:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[9]

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

-

Conclusion

This compound is more than just a chemical; it is an enabling intermediate for the large-scale production of life-changing proton pump inhibitors. Its proper synthesis, purification, and handling are governed by its distinct physicochemical properties. A robust analytical strategy, centered around techniques like LC/MS, is not merely a quality control step but a necessity to ensure the safety and efficacy of the final pharmaceutical products. The insights provided in this guide are intended to equip scientists and researchers with the foundational knowledge required to handle and utilize this pivotal compound effectively and safely.

References

-

ChemBK. (2024, April 9). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride - Physico-chemical Properties. Retrieved from [Link]

- Google Patents. (n.d.). US20080161579A1 - Process for Synthesis of Proton Pump Inhibitors.

-

Pharmaffiliates. (n.d.). CAS No: 503058-51-3 | 4-Chloro-2-(chloromethyl)-3-methoxypyridine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. Retrieved from [Link]

-

PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

Sources

- 1. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride | C7H8Cl3NO | CID 44119804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. 2-氯甲基-4-甲氧基-3,5-二甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.pt [fishersci.pt]

- 8. 409098-85-7|4-Chloro-2-(chloromethyl)-3-methoxypyridine|BLD Pharm [bldpharm.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Navigating the Solubility Landscape of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably proton pump inhibitors.[1][2] Its solubility characteristics in organic solvents are a critical determinant of reaction efficiency, purification strategies, and ultimately, the economic viability of large-scale API production. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. This document moves beyond a simple recitation of data, instead focusing on the causal relationships between solvent properties and solute behavior, and equipping the reader with the tools to conduct robust, self-validating solubility studies.

Introduction: The Strategic Importance of Solubility in API Synthesis

In the intricate multi-step syntheses that characterize modern pharmaceutical manufacturing, the solubility of intermediates like this compound is a cornerstone of process development.[1][2] Inadequate solubility can lead to a cascade of challenges, including poor reaction kinetics, difficulties in product isolation and purification, and the potential for batch-to-batch variability. Conversely, a thorough understanding of a compound's solubility profile across a range of organic solvents empowers the process chemist to:

-

Optimize Reaction Conditions: Selecting a solvent that ensures all reactants remain in a single phase can significantly enhance reaction rates and yields.

-

Develop Efficient Purification Protocols: Crystallization, a common and highly effective purification technique, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.

-

Streamline Downstream Processing: The choice of solvent can impact filtration rates, drying times, and the overall efficiency of product isolation.

This guide will provide a detailed protocol for the experimental determination of the solubility of this compound, contextualized with a discussion of the underlying physicochemical principles.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of this compound offers valuable clues to its solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₈Cl₃NO | [3] |

| Molecular Weight | 228.5 g/mol | [3] |

| Structure | Pyridine ring with chloro, chloromethyl, and methoxy substituents; hydrochloride salt | [3] |

The presence of a pyridine ring, a methoxy group, and two chloro substituents imparts a degree of polarity to the molecule. Furthermore, its formulation as a hydrochloride salt introduces ionic character. This suggests that the compound will exhibit greater solubility in polar solvents capable of hydrogen bonding and solvating the ionic species. Conversely, its solubility is expected to be limited in nonpolar, aprotic solvents.

Based on these structural features, we can anticipate the following solubility trends:

-

High to Moderate Solubility: In polar protic solvents like methanol and ethanol, due to their ability to form hydrogen bonds and solvate the hydrochloride salt.

-

Moderate to Low Solubility: In polar aprotic solvents such as acetone, acetonitrile, and ethyl acetate. While these solvents have dipoles that can interact with the solute, they lack the hydrogen-bonding capability of protic solvents.

-

Very Low Solubility: In nonpolar solvents like hexane, toluene, and dichloromethane, which lack the ability to effectively solvate a polar, ionic compound.

It is important to note that while these predictions provide a useful starting point, empirical determination is essential for obtaining accurate, actionable data.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5] The following protocol is a detailed, step-by-step guide for applying this method to this compound.

Materials and Equipment

-

This compound (of known purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or flasks with screw caps

-

A calibrated analytical balance

-

A thermostatically controlled shaker or incubator

-

A centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound. A pre-validated HPLC method with a calibration curve is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL) x Dilution Factor)

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Interpreting the Results: The Interplay of Solvent Properties and Solubility

The empirically determined solubility data should be analyzed in the context of the physicochemical properties of both the solute and the solvents.

The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" provides a foundational framework for understanding solubility. The ionic nature of the hydrochloride salt and the polar functional groups of this compound dictate its preference for polar solvents.

A Deeper Dive into Solvent-Solute Interactions

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent at solvating both the cation (pyridinium ion) and the anion (chloride ion) of the salt through ion-dipole interactions. Additionally, their ability to act as hydrogen bond donors and acceptors allows for strong interactions with the nitrogen and oxygen atoms in the solute.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents possess significant dipole moments, enabling them to engage in dipole-dipole interactions with the polar regions of the solute. However, their inability to donate hydrogen bonds limits their solvating power compared to protic solvents, generally resulting in lower solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. These forces are insufficient to overcome the strong intermolecular forces within the crystal lattice of the ionic solute, leading to very poor solubility.

Logical Relationships Diagram

Caption: Relationship between solute/solvent properties and expected solubility.

Conclusion: From Data to Decision-Making

A comprehensive understanding of the solubility of this compound in organic solvents is not merely an academic exercise; it is a critical component of robust and efficient process development. By employing the systematic experimental approach outlined in this guide and interpreting the results through the lens of fundamental physicochemical principles, researchers and drug development professionals can make informed decisions that will positively impact reaction optimization, purification strategies, and the overall success of the API manufacturing process. The methodologies and insights provided herein are intended to serve as a valuable resource for navigating the complex yet crucial landscape of solubility in pharmaceutical development.

References

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- Avdeef, A. (2003).

- Jouyban, A. (2010).

- Yalkowsky, S. H., & He, Y. (2003).

- Bergström, C. A., & Avdeef, A. (2019).

- Google Patents. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

-

PubChem. (2024). 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 3. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride | C7H8Cl3NO | CID 44119804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. dissolutiontech.com [dissolutiontech.com]

Spectroscopic data of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride

This guide provides a comprehensive framework for the spectroscopic analysis of this compound (CAS: 503058-51-3), a key intermediate in pharmaceutical synthesis. Given that detailed experimental spectral data for this compound is not widely available in public databases, this document serves as a practical guide for researchers on acquiring and interpreting the necessary spectroscopic data to confirm its identity, purity, and structure. The methodologies outlined are grounded in established principles of analytical chemistry and validated through practices with structurally similar molecules.

Introduction: The Importance of Spectroscopic Verification

This compound is a substituted pyridine derivative with the molecular formula C₇H₈Cl₃NO and a molecular weight of 228.5 g/mol .[1][2] Its precise structure, containing multiple reactive sites, necessitates rigorous characterization to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide will detail the theoretical and practical aspects of applying these techniques for the unambiguous structural elucidation of the title compound.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecule's structure is fundamental to predicting and interpreting its spectroscopic data. The following diagram illustrates the chemical structure of this compound.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation and quality control. We will dissect the molecule's structure to predict the chemical shift, multiplicity, and integration of each proton environment. Furthermore, this guide presents a detailed, field-proven experimental protocol for acquiring a high-quality spectrum and discusses potential complexities such as solvent effects and common impurities. The core objective is to furnish a robust framework for interpreting the ¹H NMR spectrum of this compound, ensuring confidence in its structural verification.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including the proton pump inhibitor Pantoprazole[1]. Given the stringent purity and structural integrity requirements in drug development, unambiguous characterization of such intermediates is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules.[2] ¹H NMR, in particular, offers a rapid and definitive method to probe the electronic environment of every proton in a molecule, providing invaluable information about connectivity and stereochemistry. This guide moves beyond a simple data sheet, offering a detailed scientific narrative that explains the causal relationships between the molecular structure of this compound and its resulting spectral signature.

Molecular Structure and Proton Environments

To accurately interpret the ¹H NMR spectrum, we must first analyze the molecule's structure and identify all unique proton environments. The structure consists of a pyridine ring with four substituents: a chloro group at position 4, a chloromethyl group at position 2, a methoxy group at position 3, and a hydrochloride salt formed with the pyridine nitrogen.

This configuration gives rise to five distinct proton environments:

-

H-6: The proton on the pyridine ring at position 6.

-

H-5: The proton on the pyridine ring at position 5.

-

-CH₂Cl: The two protons of the chloromethyl group.

-

-OCH₃: The three protons of the methoxy group.

-

N-H: The proton associated with the pyridinium hydrochloride.

Caption: Structure of this compound.

Recommended Experimental Protocol

Acquiring a clean, high-resolution ¹H NMR spectrum requires careful sample preparation and appropriate instrument parameter selection. The hydrochloride nature of the analyte dictates the choice of solvent.

Sample Preparation

-

Solvent Selection: Due to the salt-like character of the compound, deuterated chloroform (CDCl₃) is a poor solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it readily dissolves hydrochloride salts and has a high boiling point, minimizing evaporation. Deuterated water (D₂O) is an alternative, but will result in the exchange and disappearance of the N-H proton signal.

-

Sample Weighing: Accurately weigh 10-15 mg of the this compound sample directly into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. If necessary, add a small amount (1-5 µL) of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Mixing: Gently vortex or sonicate the vial for 30-60 seconds to ensure complete dissolution of the sample. The solution should be clear and free of particulate matter.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |

| Solvent | DMSO-d₆ | Excellent solubility for hydrochloride salts. |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |

| Pulse Program | zg30 | Standard 30° pulse for quantitative 1D proton acquisition. |

| Spectral Width | 16 ppm (-2 to 14 ppm) | Ensures all signals, including the downfield N-H proton, are captured. |

| Acquisition Time | ≥ 3 seconds | Allows for sharp signals and good resolution. |

| Relaxation Delay (D1) | 5 seconds | Ensures full relaxation of protons for accurate integration. |

| Number of Scans | 16 | Sufficient for good signal-to-noise ratio with the recommended sample mass. |

Caption: A streamlined workflow for acquiring and analyzing the ¹H NMR spectrum.

Detailed Spectral Interpretation

The predicted ¹H NMR spectrum is governed by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom, the chloro groups, and the positive charge on the pyridinium ion all contribute to a general downfield shift of the ring protons.[2][3]

Predicted Chemical Shifts (δ), Integration, and Multiplicity

-

N-H Proton: The proton on the positively charged nitrogen is expected to be significantly deshielded. In DMSO-d₆, it will likely appear as a broad singlet at a very downfield chemical shift, potentially in the range of δ 12.0 - 14.0 ppm . Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange. Its integration will correspond to one proton.

-

Pyridine Proton H-6: This proton is in the α-position relative to the pyridinium nitrogen, making it the most deshielded of the ring protons.[2] It is further deshielded by the adjacent chloromethyl group. It will couple with the H-5 proton, appearing as a doublet . Its chemical shift is predicted to be in the region of δ 8.6 - 8.9 ppm with an integration of one proton. The coupling constant (³J) should be typical for ortho-coupling in pyridines, around 4-6 Hz.[2]

-

Pyridine Proton H-5: This proton is in the β-position to the nitrogen and ortho to the strongly electron-withdrawing chloro group at C-4. It will also appear as a doublet due to coupling with H-6. Its chemical shift is predicted to be around δ 7.8 - 8.1 ppm , with an integration corresponding to one proton.

-

Chloromethyl Protons (-CH₂Cl): These protons are attached to a carbon that is bonded to both the electron-withdrawing pyridine ring and a chlorine atom. This environment causes a significant downfield shift. As there are no adjacent protons, the signal will be a sharp singlet . The predicted chemical shift is in the range of δ 4.8 - 5.2 ppm , integrating to two protons.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are in a relatively standard environment, attached to an oxygen atom bonded to the aromatic ring. They will appear as a sharp singlet with an integration of three protons. Their chemical shift is expected around δ 3.9 - 4.2 ppm .

Summary of Predicted ¹H NMR Data

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-H | 12.0 - 14.0 | Broad Singlet | 1H | N/A |

| H-6 | 8.6 - 8.9 | Doublet (d) | 1H | ³J ≈ 4-6 |

| H-5 | 7.8 - 8.1 | Doublet (d) | 1H | ³J ≈ 4-6 |

| -CH₂Cl | 4.8 - 5.2 | Singlet (s) | 2H | N/A |

| -OCH₃ | 3.9 - 4.2 | Singlet (s) | 3H | N/A |

Potential Spectral Complexities

In a real-world laboratory setting, several factors can introduce complexity into the spectrum.

-

Solvent Residual Peaks: The residual proton signal for DMSO-d₅ in DMSO-d₆ appears as a quintet around δ 2.50 ppm.[4] A peak for water (H₂O), which is often present in DMSO, will typically appear as a broad singlet around δ 3.3 ppm.[4]

-

Hygroscopic Nature: Hydrochloride salts are often hygroscopic. Absorbed water will increase the intensity of the H₂O signal in the spectrum.

-

Synthesis-Related Impurities: Depending on the synthetic route, impurities may be present.[5][6] Common impurities could include residual solvents from purification (e.g., toluene, dichloromethane) or incompletely chlorinated starting materials. For example, the corresponding hydroxymethyl precursor would show a -CH₂OH signal around δ 4.5 ppm and an -OH proton signal.

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and predictable set of signals that allow for its unambiguous identification. The key spectral fingerprints are two doublets in the aromatic region for the pyridine protons, two singlets for the chloromethyl and methoxy groups, and a characteristic broad downfield signal for the N-H proton when DMSO-d₆ is used as the solvent. By understanding the underlying principles of chemical shifts and coupling, and by following a robust experimental protocol, researchers can confidently use ¹H NMR to verify the structure and assess the purity of this vital pharmaceutical intermediate.

References

- Vertex AI Search. (2026). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.

- BenchChem. (2025).

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- ChemicalBook. Pyridine(110-86-1) 1H NMR spectrum.

- PubChem. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride | C7H8Cl3NO | CID 44119804.

- DVACHEM. 4-Chloro-2-(chloromethyl)-3-methoxypyridine hydrochloride | 503058-51-3 | DVA05851.

- Simson Pharma Limited. 4-Chloro-2-chloromethyl-3-methoxypyridine, hydrochloride | CAS No- 503058-51-3.

- Pharmaffiliates. CAS No : 503058-51-3 | Product Name : 4-Chloro-2-(chloromethyl)-3-methoxypyridine Hydrochloride.

- SciSpace. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013).

- Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

- Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- Bulletin de l'Academie Polonaise des Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2014) | Zhang Zhiguo | 3 Citations [scispace.com]

- 6. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Reactivity of the Chloromethyl Group in Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethylpyridines are a pivotal class of heterocyclic compounds, serving as versatile synthons in the fields of medicinal chemistry and materials science.[1] Their utility stems from the inherent reactivity of the chloromethyl group, which, modulated by the electronic properties of the pyridine ring and its substituents, allows for the strategic introduction of the pyridylmethyl moiety into a diverse array of molecular architectures.[1][2] This guide provides a comprehensive exploration of the factors governing the reactivity of the chloromethyl group in substituted pyridines. We will delve into the mechanistic underpinnings of their reactions, the profound influence of substituent positioning and electronic effects, and provide field-proven experimental protocols for their synthetic transformations.

Introduction: The Strategic Importance of Chloromethylpyridines

The pyridine scaffold is a cornerstone in the design of pharmaceuticals and functional materials, owing to its unique electronic properties and ability to engage in hydrogen bonding.[3][4] The incorporation of a chloromethyl group onto this heterocycle introduces a highly reactive electrophilic center, transforming the molecule into a potent alkylating agent.[5][6] This dual functionality makes chloromethylpyridines indispensable intermediates for the synthesis of a wide range of compounds, from active pharmaceutical ingredients (APIs) to sophisticated ligands for catalysis.[3][7] Understanding and controlling the reactivity of the chloromethyl group is therefore paramount for any researcher working with these valuable building blocks.

Fundamental Principles of Reactivity

The reactivity of the chloromethyl group in pyridines is primarily dictated by the polarization of the carbon-chlorine bond. The electronegative chlorine atom withdraws electron density, rendering the adjacent methylene carbon electrophilic and susceptible to nucleophilic attack.[1] The pyridine ring itself, being an electron-deficient heterocycle, further enhances this electrophilicity.[4] However, the precise nature and rate of reaction are significantly influenced by a confluence of factors, including the isomeric position of the chloromethyl group and the electronic nature of other substituents on the pyridine ring.

The Influence of Isomeric Position

The position of the chloromethyl group relative to the ring nitrogen has a profound impact on its reactivity. This is a direct consequence of the interplay between inductive and resonance effects.

-

2- and 4-Chloromethylpyridines: These isomers exhibit enhanced reactivity towards nucleophilic substitution. This is attributed to the ability of the nitrogen atom to stabilize the transition state, and in some cases a carbocation intermediate, through resonance. The lone pair of the nitrogen can be delocalized, effectively distributing the developing positive charge. This stabilization is particularly pronounced for reactions that proceed through an SN1-like mechanism.

-

3-Chloromethylpyridine: In this isomer, the chloromethyl group is in a meta-position relative to the nitrogen. Consequently, direct resonance stabilization of the transition state by the nitrogen lone pair is not possible. Its reactivity is therefore more akin to that of benzyl chloride, being primarily governed by inductive effects. While still a reactive electrophile, it is generally less susceptible to nucleophilic attack compared to its 2- and 4-isomers.[8]

Caption: Influence of Isomeric Position on Reactivity.

The Role of Ring Substituents

The electronic properties of other substituents on the pyridine ring play a crucial role in modulating the reactivity of the chloromethyl group. These effects can be broadly categorized as either electron-donating or electron-withdrawing.[9]

-

Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) or amino (-NR₂) groups increase the electron density of the pyridine ring.[9] This can have a dichotomous effect. While they can slightly decrease the electrophilicity of the chloromethyl carbon through the ring, their primary influence is often to stabilize the transition state of nucleophilic substitution, particularly in the 2- and 4-positions, thereby accelerating the reaction.[10]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the pyridine ring.[9] This significantly enhances the electrophilicity of the chloromethyl carbon, making it more susceptible to nucleophilic attack and generally increasing the rate of SN2 reactions.[10]

The electronic influence of substituents can be quantitatively assessed using Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[9]

Caption: Impact of Ring Substituents on Reactivity.

Common Synthetic Transformations

The electrophilic nature of the chloromethyl group allows for a wide range of synthetic transformations, primarily through nucleophilic substitution reactions. These reactions provide a facile means to introduce diverse functionalities onto the pyridine core.

Nucleophilic Substitution with N-Nucleophiles

Reactions with amines, azides, and other nitrogen-based nucleophiles are fundamental transformations of chloromethylpyridines, leading to the formation of pyridylmethylamines and related structures that are prevalent in pharmaceuticals.[8][11]

Nucleophilic Substitution with O-Nucleophiles

Alkoxides and phenoxides readily displace the chloride to form the corresponding ethers. Hydrolysis, typically under basic conditions, yields the corresponding pyridylmethanols.[12]

Nucleophilic Substitution with S-Nucleophiles

Thiolates are excellent nucleophiles and react efficiently with chloromethylpyridines to produce pyridylmethyl thioethers.[13]

Experimental Protocols

To ensure reproducibility and success in the laboratory, adherence to well-defined experimental protocols is crucial. The following section provides a detailed, self-validating protocol for a common nucleophilic substitution reaction.

General Protocol for the Synthesis of 3-(Aminomethyl)pyridine Derivatives

This protocol describes a general procedure for the reaction of 3-(chloromethyl)pyridine hydrochloride with a primary or secondary amine.[8]

Materials:

-

3-(Chloromethyl)pyridine hydrochloride

-

Primary or secondary amine (e.g., morpholine)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the amine (1.2 equivalents) in anhydrous DMF (0.5 M), add anhydrous potassium carbonate (2.5 equivalents).

-

Add 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) portion-wise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. grokipedia.com [grokipedia.com]

- 7. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride

An In-depth Technical Guide for Medicinal Chemists, Researchers, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the efficient synthesis of complex therapeutic agents hinges on the availability of versatile and reactive chemical building blocks. 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride is a premier example of such a pivotal intermediate. Its structure, featuring a reactive chloromethyl group and a strategically substituted pyridine ring, makes it an essential precursor in the synthesis of a blockbuster class of drugs: the proton pump inhibitors (PPIs). This guide elucidates the critical role of this compound, detailing its application, the underlying chemical principles, and a practical, field-proven synthetic protocol.

Core Application: The Cornerstone of Proton Pump Inhibitor Synthesis

Proton pump inhibitors (PPIs) are a class of drugs that profoundly and irreversibly inhibit the H+/K+-ATPase pump in the parietal cells of the stomach, effectively shutting down the final step of gastric acid production. This mechanism of action has made them the gold standard for treating acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers.

The chemical architecture of most major PPIs, including Lansoprazole, Omeprazole, and Rabeprazole, consists of a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl bridge. The construction of this crucial linkage is where this compound plays its indispensable role.

The synthesis involves a classic nucleophilic substitution reaction. The benzimidazole-thiol derivative, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group on the pyridine ring. This reaction forges the key carbon-sulfur bond that forms the backbone of the final drug molecule.

Causality Behind Experimental Choices:

-

The Chloromethyl Group: The choice of a chloromethyl group (-CH2Cl) is deliberate. Chlorine is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack by the sulfur atom of the benzimidazole-thiol. This ensures high reactivity and facilitates the desired bond formation under relatively mild conditions.

-

The Pyridine Ring Substituents: The chloro and methoxy groups on the pyridine ring are not merely passive bystanders. They modulate the electronic properties of the ring, influencing the reactivity of the chloromethyl group and contributing to the final biological activity and metabolic stability of the PPI.

-

Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., sodium hydroxide, sodium ethoxide) in a polar solvent like ethanol or isopropanol. The base is essential to deprotonate the thiol (-SH) group of the benzimidazole, converting it into the much more potent thiolate (-S⁻) nucleophile. This significantly accelerates the rate of the nucleophilic substitution.

The logical flow of this core synthetic strategy is illustrated in the diagram below.

Caption: General workflow for PPI precursor synthesis.

Field-Proven Experimental Protocol: Synthesis of Lansoprazole Intermediate

The following protocol is a representative, self-validating system for the synthesis of 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole, the direct thioether precursor to Lansoprazole. This procedure is adapted from established methods found in the chemical literature and patents.

Step-by-Step Methodology:

-

Preparation of the Nucleophile:

-

To a stirred solution of 2-mercapto-5-(trifluoroethoxy)benzimidazole (1.0 eq) in ethanol (10 volumes) at room temperature, add a solution of sodium hydroxide (1.1 eq) in water (1 volume).

-

Stir the mixture for 30 minutes. The formation of the sodium thiolate salt should result in a clear solution. This deprotonation is critical for activating the nucleophile.

-

-

Coupling Reaction:

-

To the solution from Step 1, add 4-chloro-2-chloromethyl-3-methylpyridine hydrochloride (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 30°C.

-

Heat the reaction mixture to 60-65°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The heating provides the necessary activation energy for the substitution reaction.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to 20-25°C.

-

Add water (20 volumes) slowly to precipitate the product. The addition of a non-solvent (water) drastically reduces the solubility of the organic product, causing it to crystallize.

-

Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

-

Filter the solid product and wash the cake with a mixture of ethanol and water (1:1), followed by a final wash with purified water.

-

Dry the product under vacuum at 50-60°C until a constant weight is achieved.

-

The entire experimental workflow is visualized in the diagram below.

Caption: Step-by-step experimental workflow diagram.

Data Summary: Typical Reaction Parameters

The following table summarizes typical quantitative data for the synthesis described above, providing a clear benchmark for researchers.

| Parameter | Value / Condition | Rationale |

| Solvent | Ethanol | Good solubility for reactants; appropriate boiling point. |

| Base | Sodium Hydroxide (NaOH) | Cost-effective and efficient for thiol deprotonation. |

| Temperature | 60-65°C | Balances reaction rate and minimizes side-product formation. |

| Reaction Time | 4-6 hours | Typical duration for completion as monitored by chromatography. |

| Typical Yield | 90-95% | Demonstrates the high efficiency of this synthetic route. |

| Purity (HPLC) | >99% | Achievable with proper precipitation and washing. |

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in medicinal chemistry. Its well-defined reactivity and tailored structure provide a reliable and high-yielding pathway to the core scaffold of proton pump inhibitors, a class of drugs that has improved the quality of life for millions worldwide. Understanding the principles behind its use—from the role of the leaving group to the precise control of reaction conditions—is fundamental for any scientist involved in the synthesis and development of modern pharmaceuticals. This guide provides the foundational knowledge and a practical framework for leveraging this critical building block in drug discovery and manufacturing.

References

-

Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports, 10(6), 528–534. Available at: [Link]

- US Patent US5430153A. (1995). Process for preparing 2-((2-pyridinyl)methyl-sulfinyl)benzimidazoles.

- IN Patent 2008MUM01513A. (2010). An improved process for the preparation of Lansoprazole.

-

Organic Syntheses. (2005). PREPARATION OF LANSOPRAZOLE. Coll. Vol. 10, p.277 (2004); Vol. 79, p.164 (2002). Available at: [Link]

-

Odbayar, T. O., et al. (2022). The effect of proton pump inhibitors on the gut microbiome. Scientific Reports, 12(1), 16836. Available at: [Link]

The Alchemist's Guide to a Privileged Scaffold: A Technical Guide to the Synthesis of Substituted Pyridines for Drug Discovery

Foreword: The Enduring Legacy of the Pyridine Ring in Medicinal Chemistry

The pyridine scaffold, a simple six-membered aromatic heterocycle, stands as a titan in the world of medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for a diverse range of substitutions, have cemented its status as a "privileged scaffold". A cursory glance at the landscape of FDA-approved drugs reveals the profound impact of this humble ring system. From the anti-cancer agent Imatinib to the calcium channel blocker Amlodipine, the pyridine moiety is a cornerstone of modern therapeutics.[1][2] A 2021 analysis identified 95 FDA-approved pharmaceuticals derived from pyridine or dihydropyridine, and a more recent review (2014-2023) highlighted 54 new approvals, with a significant portion targeting cancer and central nervous system disorders.[3][4][5]

This guide is crafted for the discerning researcher, scientist, and drug development professional. It is not a mere recitation of synthetic procedures but a deep dive into the strategic and practical considerations that underpin the synthesis of substituted pyridines. We will explore the foundational classical methods that every medicinal chemist should master, and then journey into the modern catalytic era, where precision and efficiency reign supreme. Each section is designed to provide not just the "how," but more importantly, the "why," empowering you to make informed decisions in your quest for novel therapeutic agents.

Part 1: The Foundations - Classical Approaches to Pyridine Ring Construction

The classical methods for pyridine synthesis, developed over a century ago, remain remarkably relevant. Their enduring appeal lies in their simplicity, the ready availability of starting materials, and their ability to generate highly functionalized pyridines in a single step.

The Hantzsch Pyridine Synthesis: A Cornerstone of Heterocyclic Chemistry

Discovered by Arthur Hantzsch in 1881, this multicomponent reaction is a testament to the power of convergent synthesis.[6][7] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to form a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[8][9] The elegance of the Hantzsch synthesis lies in its ability to construct a complex heterocyclic system in a single pot, making it a highly atom-economical process.[8]

Mechanism and Strategic Considerations:

The mechanism proceeds through a series of well-established steps: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, formation of an enamine from the second equivalent of the β-ketoester and ammonia, a Michael addition of the enamine to the Knoevenagel adduct, and finally, cyclization and dehydration to yield the 1,4-dihydropyridine.[10][11] The final and crucial step is the oxidation to the pyridine, for which a variety of reagents can be employed, including nitric acid, potassium permanganate, or milder reagents like iodine.[9][12]

Diagram 1: The Hantzsch Pyridine Synthesis Workflow

Caption: A streamlined workflow of the Hantzsch pyridine synthesis.

Field-Proven Insights and Troubleshooting:

A common challenge in the Hantzsch synthesis is achieving high yields, which can be hampered by incomplete reactions or side product formation.[8] To address this, consider the following:

-

Catalysis: The use of a Brønsted acid catalyst, such as p-toluenesulfonic acid (PTSA), often under ultrasonic irradiation, can significantly improve yields.[8]

-

Solvent-Free Conditions: For a greener approach, solvent-free conditions using catalysts like γ-Al2O3 nanoparticles can lead to high yields and shorter reaction times.[8]

-

Oxidation Step: Incomplete oxidation of the dihydropyridine intermediate is a frequent cause of low yields. Ensure the use of an appropriate and stoichiometric amount of a reliable oxidizing agent. Monitoring the reaction by TLC or LC-MS is crucial to confirm complete conversion.[8]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

-

Solvent Addition: Add ethanol (10-20 mL) as the solvent.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, allow the mixture to cool to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If not, remove the ethanol under reduced pressure.

-

Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[13]

The Bohlmann-Rahtz Pyridine Synthesis: A Versatile Two-Step Approach

The Bohlmann-Rahtz synthesis offers a complementary approach to the Hantzsch method, allowing for the preparation of unsymmetrically substituted pyridines.[2][4] This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine.[2]

Mechanism and Strategic Considerations:

The initial Michael addition of the enamine to the ethynylketone is followed by a proton transfer to form the key aminodiene intermediate. The subsequent cyclodehydration requires high temperatures to facilitate the necessary E/Z isomerization for the ring closure to occur.[2] A significant advantage of this method is the direct formation of the aromatic pyridine ring, bypassing the need for a separate oxidation step.[2]

Diagram 2: The Bohlmann-Rahtz Pyridine Synthesis Mechanism

Caption: Key steps in the Bohlmann-Rahtz pyridine synthesis.

Field-Proven Insights and Troubleshooting:

The high temperatures required for the cyclodehydration step can be a significant drawback, potentially leading to decomposition of starting materials or products.[2] Modern modifications have addressed this challenge:

-

Acid Catalysis: The use of Brønsted or Lewis acids can significantly lower the temperature required for cyclodehydration.[2][4]

-

One-Pot Procedures: By generating the enamine in situ from a 1,3-dicarbonyl compound and ammonia, the Bohlmann-Rahtz synthesis can be performed as a one-pot, three-component reaction.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate

-

Reaction Setup: In a pressure-rated glass tube, prepare a solution of 1-phenyl-2-propyn-1-one (0.31 mmol) and ethyl 3-aminocrotonate (0.40 mmol) in a 5:1 mixture of ethanol and acetic acid (3 mL).

-

Microwave Irradiation: Irradiate the mixture at 120°C in a microwave synthesizer.

-

Work-up: After the reaction is complete, pour the mixture into a stirred solution of saturated aqueous NaHCO3 and extract with CH2Cl2.

-

Purification: Combine the organic extracts, dry over Na2SO4, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.[14]

Part 2: The Modern Era - Catalytic Functionalization of Pyridines

The advent of transition-metal catalysis has revolutionized the synthesis of substituted pyridines, offering unparalleled precision and the ability to perform late-stage functionalization on complex molecules – a critical advantage in drug discovery.[15]

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, have become indispensable tools for forging carbon-carbon and carbon-heteroatom bonds on the pyridine ring.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is a robust and widely used method for the arylation and alkylation of pyridines.[16] The choice of ligand is paramount for a successful reaction, with bulky, electron-rich phosphine ligands often being highly effective for heteroaryl halides.[2]

Diagram 3: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.[17]

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Pyridylboronate

-

Reaction Setup: In an oven-dried, resealable Schlenk tube, combine the aryl halide (0.25 mmol), the 2-pyridylboronate (1.5 equiv), KF (3.0 equiv), Pd2(dba)3 (catalyst), and the appropriate ligand.

-

Solvent Addition: Add 1,4-dioxane (0.75 mL) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 110°C until the aryl halide is consumed, as monitored by gas chromatography.

-

Work-up: Cool the reaction to room temperature, filter through a pad of silica gel (eluting with ethyl acetate), and concentrate the eluent under reduced pressure.[18]

The Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is a powerful method for the synthesis of arylamines by coupling an amine with an aryl halide.[19] The selective amination of polyhalogenated pyridines is possible due to the differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl).[19]

Experimental Protocol: Selective Amination of 3-bromo-2-chloropyridine

-

Reaction Setup: In a Schlenk tube, combine 3-bromo-2-chloropyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst, a suitable ligand, and a base such as LiHMDS (2.5 equiv).

-

Solvent Addition: Add an anhydrous solvent like THF.

-

Reaction: Seal the tube and heat the mixture at 65°C for 16 hours.

-

Work-up: After cooling, quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[19]

The Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Groups

The Sonogashira coupling allows for the introduction of alkyne moieties, while the Heck reaction introduces alkenyl groups.[7][20] Both reactions are catalyzed by palladium complexes and are invaluable for the diversification of pyridine scaffolds.[20][21]

Troubleshooting Cross-Coupling Reactions:

A common issue in cross-coupling reactions with pyridines is catalyst deactivation due to coordination of the pyridine nitrogen to the palladium center.[22] Other challenges include hydrodehalogenation and homocoupling.[1][22] To mitigate these issues:

-

Ligand Choice: Employ bulky, electron-rich ligands to promote the desired catalytic cycle and prevent catalyst inhibition.

-

Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst.

-

Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents.

C-H Activation: The Frontier of Pyridine Functionalization

Direct C-H activation has emerged as a transformative strategy for pyridine functionalization, allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds without the need for pre-functionalized starting materials.[23] This approach is particularly powerful for late-stage functionalization in drug discovery programs.[15][18]

Mechanism and Regioselectivity:

Palladium-catalyzed C-H activation often proceeds via a concerted metalation-deprotonation pathway, where the pyridine nitrogen can act as a directing group, favoring functionalization at the C2 position.[8][13] However, by employing specific ligands or reaction conditions, functionalization at other positions can be achieved.[14]

Diagram 4: General Workflow for C-H Functionalization

Caption: A simplified representation of a C-H functionalization reaction.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of Pyridine N-Oxides

-

Reaction Setup: In a reaction tube, combine the pyridine N-oxide (1.0 equiv), the arylating agent (e.g., an unactivated arene), a palladium catalyst (e.g., Pd(OAc)2), and an oxidant (e.g., Ag2CO3).

-

Solvent Addition: Add a suitable solvent such as 1,4-dioxane.

-

Reaction: Heat the mixture at 100-120°C for several hours.

-

Work-up and Purification: After completion, the reaction mixture is typically purified by column chromatography to isolate the ortho-arylated pyridine N-oxide product.[4]

Part 3: A Comparative Analysis for the Modern Drug Hunter

The choice of synthetic methodology is a critical decision in any drug discovery program. The ideal synthesis is not only high-yielding but also robust, scalable, and environmentally benign.

Table 1: Comparative Overview of Key Pyridine Synthesis Methodologies

| Method | Key Features | Advantages | Disadvantages |

| Hantzsch Synthesis | Multicomponent, one-pot reaction | High atom economy, access to highly functionalized pyridines | Often requires a separate oxidation step, can have yield issues |

| Bohlmann-Rahtz Synthesis | Two-step, condensation-cyclization | Direct formation of the aromatic ring, good for unsymmetrical pyridines | Often requires high temperatures, potential for side reactions |

| Suzuki-Miyaura Coupling | Palladium-catalyzed C-C bond formation | High functional group tolerance, broad substrate scope | Catalyst inhibition by pyridine nitrogen, potential for side reactions |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation | Powerful for synthesizing arylamines, good functional group tolerance | Catalyst deactivation, requires inert conditions |

| C-H Activation | Direct functionalization of C-H bonds | High atom economy, ideal for late-stage functionalization | Can have regioselectivity challenges, may require directing groups |

Green Chemistry Considerations:

In recent years, there has been a significant push towards greener synthetic methodologies. When evaluating different synthetic routes, consider metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the E-Factor. Multicomponent reactions like the Hantzsch synthesis often score well in terms of atom economy. Modern catalytic methods, particularly C-H activation, also offer significant advantages by reducing the number of synthetic steps and the amount of waste generated.

Conclusion: An Ever-Expanding Synthetic Arsenal

The synthesis of substituted pyridines is a vibrant and continually evolving field. While the classical methods of Hantzsch and Bohlmann-Rahtz provide a solid foundation, the modern era of transition-metal catalysis has opened up unprecedented possibilities for the construction of complex, drug-like molecules. As a Senior Application Scientist, I encourage you to embrace the full spectrum of this synthetic arsenal. By understanding the nuances of each methodology, from the underlying mechanisms to the practical troubleshooting strategies, you will be well-equipped to navigate the challenges of drug discovery and unlock the full therapeutic potential of the pyridine scaffold.

References

-

RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

Journal of Chemical Reviews. (2023). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

-

Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF. [Link]

-

PubMed Central. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

-

ACS Publications. (2023). Late-stage Functionalization for Improving Drug-like Molecular Properties | Chemical Reviews. [Link]

-

PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

-

ResearchGate. (n.d.). Hantzsch pyridine synthesis | Request PDF. [Link]

-

ResearchGate. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

PubMed Central. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Interchim. (n.d.). FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. [Link]

-

Wikipedia. (n.d.). Heck reaction. [Link]

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-

PubMed Central. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

-

MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

-

ResearchGate. (2021). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines | Request PDF. [Link]

-

CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]

-

ResearchGate. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]

-

ACS Publications. (2011). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. [Link]

-

ResearchGate. (n.d.). Mechanism for C−H activation of pyridine by the model Pd(II) catalyst. [Link]

-

ResearchGate. (n.d.). C-H Functionalization of Pyridines. [Link]

-

PubMed Central. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

-

ACS Publications. (2010). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wwjmrd.com [wwjmrd.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Heck reaction - Wikipedia [en.wikipedia.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application